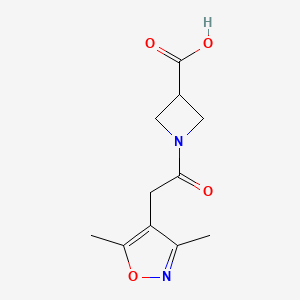

1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Protected 3-haloazetidines

Protected 3-haloazetidines, derivatives of azetidine-3-carboxylic acid, are pivotal in medicinal chemistry. They serve as versatile building blocks for synthesizing high-value azetidine-3-carboxylic acid derivatives, highlighting their significance in drug discovery and development processes. These intermediates enable the synthesis of a variety of azetidine derivatives, demonstrating their utility in creating compounds with potential biological activities (Y. Ji, L. Wojtas, J. Lopchuk, 2018).

Development of Functionalized Azetidine-2- and 3-carboxylic Acid Derivatives

Functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives are synthesized for their potential interest in biological applications and foldameric research. The synthesis involves amination, bromination, and cyclization processes, producing derivatives that are valuable for further functionalization. These derivatives have applications in biological studies and as building blocks for foldamers, indicating their versatility in scientific research (A. Žukauskaitė et al., 2011).

Antibacterial Potential of Monocyclic β-Lactams

Monocyclic β-lactams, containing azetidine units, have been synthesized and evaluated for their antibacterial activity. This research highlights the therapeutic potential of azetidine derivatives against various bacterial strains, contributing to the development of new antibacterial agents. The study provides insights into the structure-activity relationship, enhancing the understanding of how azetidine derivatives can be optimized for antibacterial efficacy (Ali Parvez et al., 2010).

Capture of an Elusive Nitrile Ylide Intermediate

Research involving 3,5-dimethylisoxazole and its photoisomerization to oxazole demonstrates the capture and characterization of an elusive nitrile ylide intermediate. This study not only expands the understanding of photochemical reactions involving isoxazole derivatives but also underscores the utility of azetidine and isoxazole derivatives in exploring photochemical pathways. Such research is fundamental in the fields of organic chemistry and photochemistry, offering insights into reaction mechanisms and the potential for developing photo-responsive materials (Cláudio M. Nunes et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid is the bromodomain-containing proteins , specifically BRD2(1) and BRD4(1) . These proteins are part of the bromodomain and extra C-terminal domain (BET) family and play a crucial role in the epigenetic regulation of gene transcription .

Mode of Action

This compound acts as an acetyl-lysine-mimetic bromodomain ligand . It displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting the interaction between bromodomains and acetylated lysines . This interaction is vital for the reading of the histone-acetylation code, a key component in the epigenetic regulation of gene transcription .

Biochemical Pathways

The compound’s action affects the histone lysine acetylation pathway . This pathway involves the dynamic interplay of acetyltransferase (HAT) and deacetylase (HDAC) enzymes, which regulate lysine acetylation on histones and other proteins . By inhibiting the interaction between bromodomains and acetylated lysines, the compound disrupts this pathway, potentially leading to changes in gene transcription .

Result of Action

The inhibition of the interaction between bromodomains and acetylated lysines by this compound can lead to antiproliferative and anti-inflammatory properties . This is due to the disruption of the histone lysine acetylation pathway, which plays a significant role in the regulation of gene transcription .

Safety and Hazards

The safety and hazards associated with this compound depend on its physical and chemical properties. Unfortunately, the specific details about the safety and hazards of this compound are not available in the search results.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)3-10(14)13-4-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLXFRRHMAXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

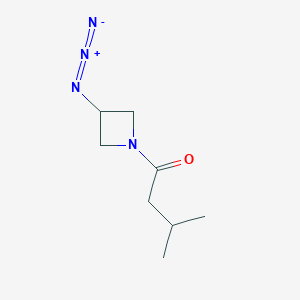

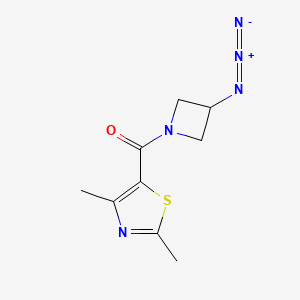

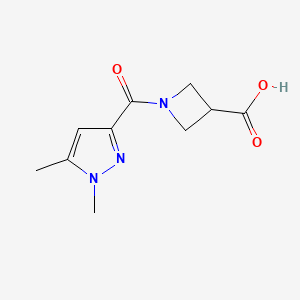

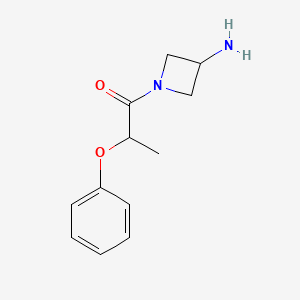

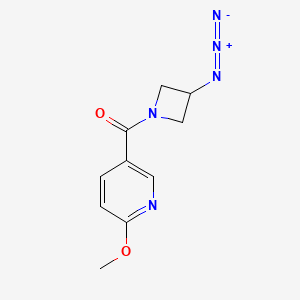

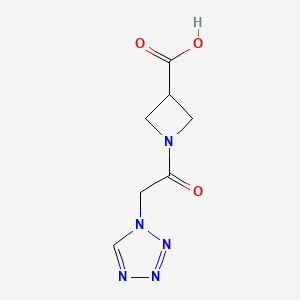

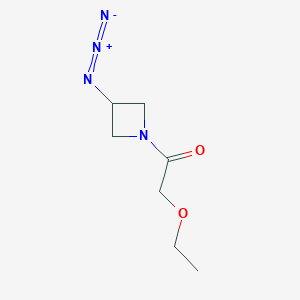

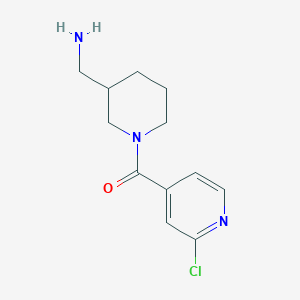

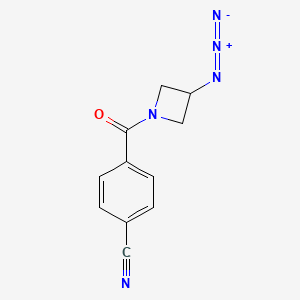

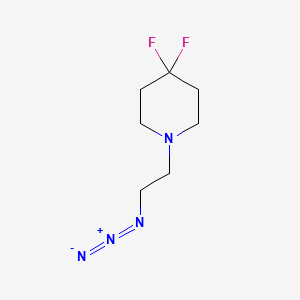

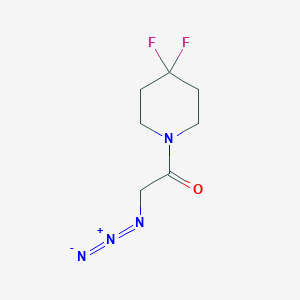

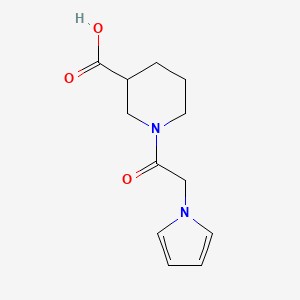

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.